molecular formula C10H13NO3 B13873689 Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Cat. No.: B13873689
M. Wt: 195.21 g/mol
InChI Key: WTERNSOKTYKIKR-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-4-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2,6,11H2,1H3

InChI Key

WTERNSOKTYKIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)CN

Origin of Product

United States

Contextual Significance of Substituted Benzoate Esters in Chemical and Biological Research

Substituted benzoate (B1203000) esters are a well-established class of compounds with diverse applications. The benzene (B151609) ring, substituted with both an ester and other functional groups, provides a scaffold that is prevalent in numerous biologically active molecules and functional materials.

The ester group itself is a key feature in many pharmaceutical agents. Esters are often employed as prodrugs to enhance the bioavailability of a parent compound. The hydrolytic lability of the ester bond can be tuned to control the release of the active form of a drug within the body. Furthermore, the nature of the ester, such as the ethyl group in ethyl benzoates, can influence properties like solubility and membrane permeability.

Substituents on the benzoate ring play a crucial role in determining the molecule's chemical and biological properties. Hydroxy (-OH) and amino (-NH2) groups, in particular, are known to engage in hydrogen bonding, which is fundamental to molecular recognition at biological targets like enzyme active sites and receptors. For instance, p-hydroxybenzoic acid esters, commonly known as parabens, are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food. sci-hub.senih.gov The position and nature of these substituents can drastically alter the molecule's electronic properties and reactivity, thereby influencing its biological activity.

Evolution of Synthetic Strategies for Amine Functionalized Aromatic Systems

The introduction of amine functionalities onto aromatic rings is a fundamental transformation in organic synthesis, crucial for the preparation of a vast number of pharmaceuticals, agrochemicals, and dyes. Over the years, synthetic strategies have evolved from classical methods to more sophisticated and efficient catalytic processes.

Traditional methods for synthesizing aromatic amines often involve the reduction of nitroarenes. This can be achieved using various reducing agents, from metal catalysts like palladium on carbon with hydrogen gas to reagents like stannous chloride. wisdomlib.org Another classical approach is the Hofmann rearrangement of benzamides. While effective, these methods can sometimes require harsh reaction conditions and may not be suitable for complex molecules with sensitive functional groups.

More recent advancements have focused on the development of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the direct formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. These methods offer greater functional group tolerance and milder reaction conditions.

Specifically for the introduction of an aminomethyl group, the Mannich reaction is a classical and powerful tool. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but it can also be applied to electron-rich aromatic compounds like phenols. Modern variations of the Mannich reaction and other ortho-aminomethylation strategies for phenols have been developed using various catalysts, including those based on copper, vanadium, and rhodium, to improve selectivity and efficiency. researchgate.netnih.gov These advanced methods provide more direct routes to amine-functionalized aromatic systems, often with high regioselectivity. rsc.orgrsc.org

Theoretical Frameworks for Understanding Molecular Behavior in Complex Chemical Environments

Understanding the behavior of a molecule like Ethyl 3-(aminomethyl)-4-hydroxybenzoate at a sub-atomic level requires the application of theoretical and computational chemistry. These frameworks allow researchers to predict and rationalize a molecule's structure, properties, and reactivity, providing insights that can guide experimental work.

Molecular Mechanics uses classical physics to model molecules as a collection of atoms held together by spring-like bonds. This approach is computationally efficient and is well-suited for studying the conformational landscape of large molecules and molecular assemblies. It can be used to predict stable conformations, rotational barriers, and intermolecular interactions.

Quantum Chemistry methods, based on the principles of quantum mechanics, provide a more detailed and accurate description of electronic structure. These methods can be broadly categorized into semi-empirical methods, which use parameters derived from experimental data, and ab initio methods, which are based solely on first principles. Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. DFT calculations can be used to predict a wide range of molecular properties, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

Vibrational frequencies: Corresponding to the peaks in an infrared (IR) spectrum.

Electronic properties: Such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding a molecule's reactivity and spectroscopic behavior.

Reaction mechanisms: By calculating the energies of reactants, products, and transition states.

These theoretical frameworks are invaluable for predicting how a molecule will interact with its environment, be it a solvent, a biological macromolecule, or another reactant.

Current Paradigms in Mechanistic Biological Investigations of Small Molecules

Elucidating the mechanism of action of a small molecule is a critical aspect of drug discovery and chemical biology. Modern approaches to these investigations are multi-faceted, combining techniques from biochemistry, cell biology, and structural biology.

A primary goal is to identify the direct biological target of the small molecule. This can be achieved through various methods, including:

Affinity-based methods: Such as affinity chromatography or pull-down assays, where the small molecule is immobilized and used to capture its binding partners from a cell lysate.

Genetic approaches: Including screening for mutations that confer resistance or sensitivity to the small molecule.

Computational methods: Such as molecular docking, which can predict the binding of a small molecule to the three-dimensional structure of a protein.

Once a target is identified, the next step is to understand how the small molecule modulates its function. This often involves:

Enzymatic assays: To determine if the small molecule acts as an inhibitor or activator of an enzyme.

Binding assays: To quantify the affinity of the small molecule for its target.

Structural biology techniques: Such as X-ray crystallography or cryo-electron microscopy, which can provide an atomic-level picture of how the small molecule binds to its target. This structural information is invaluable for understanding the molecular basis of the interaction and for guiding the design of more potent and selective analogs.

Furthermore, cell-based assays are used to understand the downstream effects of the small molecule on cellular pathways and processes. These can range from simple cell viability assays to more complex high-content imaging and transcriptomic or proteomic profiling.

Rationale and Scope of Research for Ethyl 3 Aminomethyl 4 Hydroxybenzoate

Precursor Chemistry and Strategic Retrosynthesis

The design of a synthetic route for this compound begins with a retrosynthetic analysis to identify viable starting materials and key bond-forming reactions. The primary disconnection is typically made at the C-C bond between the aromatic ring and the aminomethyl group, or at the C-N bond of the aminomethyl group itself.

Derivation from Ethyl 3-Formyl-4-hydroxybenzoate and Related Phenols

A logical precursor for this compound is Ethyl 3-formyl-4-hydroxybenzoate. This starting material already possesses the required ethyl ester and hydroxyl functionalities at positions 1 and 4 of the benzene (B151609) ring, respectively. The formyl group at position 3 serves as a convenient handle for the introduction of the aminomethyl moiety.

The synthesis of the precursor, Ethyl 4-hydroxybenzoate, can be achieved through the esterification of p-hydroxybenzoic acid. ijrdt.orggoogle.com The introduction of the formyl group at the ortho position to the hydroxyl group can be accomplished through various formylation reactions known for phenols.

Alternatively, other substituted phenols can serve as precursors. For instance, a phenol with a suitable leaving group at the 3-position could undergo nucleophilic substitution with an aminomethylating agent. However, the use of Ethyl 3-formyl-4-hydroxybenzoate is a more direct and common strategy.

Aminomethylation Reactions: Mannich and Reductive Amination Approaches

Two primary methodologies are employed for the introduction of the aminomethyl group onto the phenolic ring: the Mannich reaction and reductive amination.

Mannich Reaction:

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the phenol), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgnih.gov The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgchemistrysteps.com The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. chemistrysteps.com The reaction is typically acid-catalyzed, which facilitates both the formation of the iminium ion and the tautomerization of the phenol to its more reactive enol form. wikipedia.org

For the synthesis of this compound, the phenolic ring of a suitable precursor would provide the active hydrogen for the electrophilic attack by the Eschenmoser's salt or a pre-formed iminium ion. researchgate.netresearchgate.net

Reductive Amination:

Reductive amination offers an alternative pathway, particularly when starting from Ethyl 3-formyl-4-hydroxybenzoate. organic-chemistry.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or iminium ion intermediate. masterorganicchemistry.compurdue.edu This intermediate is then reduced in situ to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.com The choice of reducing agent is crucial to selectively reduce the imine in the presence of the carbonyl group of the ester. masterorganicchemistry.com The reaction conditions, including pH, play a significant role in the efficiency of both the imine formation and the subsequent reduction. rsc.org

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

Catalytic Systems and Their Role in Reaction Efficiency

The efficiency of aminomethylation reactions on phenols can be significantly enhanced through the use of catalytic systems. Transition metal catalysts, particularly copper(II) and chromium, have been shown to be effective in promoting the ortho-aminomethylation of phenols. acs.orgnih.govstonybrook.eduacs.org These catalysts can facilitate the cross-dehydrogenative coupling between the phenol and the amine, often under milder conditions than traditional methods. nih.gov For instance, a Cu(II)-catalyzed system can enable the ortho-selective functionalization of free phenols with aminomethyl sources, affording Csp2–Csp3 coupling products in high yields. acs.orgstonybrook.edu A proposed radical mechanism often underpins these transformations. nih.gov

The choice of catalyst can also influence the regioselectivity of the reaction, which is a critical consideration in the synthesis of specifically substituted compounds like this compound.

Solvent Effects and Temperature Control in Aminomethylation

The selection of an appropriate solvent is critical for the success of both Mannich and reductive amination reactions. In the Mannich reaction of phenols, the solvent can influence the solubility of the reactants and intermediates, as well as the rate of reaction. researchgate.net High-boiling alcohols are sometimes used to drive the reaction to completion. rsc.org In some cases, solvent-free conditions have also been successfully employed. researchgate.net

For reductive amination, the choice of solvent can affect the stability of the reducing agent and the kinetics of both the imine formation and reduction steps. Methanol and other protic solvents are commonly used. organic-chemistry.org

Temperature is another crucial parameter that requires careful control. In reductive amination, the reaction may not proceed at room temperature, and a gradual increase in temperature can enhance the conversion rate. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization studies are necessary to determine the ideal temperature range for the specific substrates and reagents being used. researchgate.netlookchem.com

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and use less hazardous substances. nih.govacs.org

Key green chemistry considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination, being a one-pot reaction, generally has a good atom economy.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and can lead to more efficient reactions. nih.govacs.org The use of recyclable catalysts, such as nickel-based systems for phenol functionalization, further enhances the sustainability of the process. rsc.org

Benign Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives, such as water or bio-derived solvents. researchgate.net

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. mdpi.com The development of highly active catalysts can enable reactions to proceed under milder conditions.

Waste Prevention: The best way to prevent waste is to not create it in the first place. nih.gov This can be achieved through high-yielding reactions and the use of recyclable catalysts and reagents.

By integrating these principles into the synthetic design, the production of this compound can be made more environmentally sustainable. The development of sustainable C-N bond formation strategies is an active area of research with broad applications in the chemical industry. researchgate.netresearchgate.netrsc.orgpageplace.delongdom.org

Ultrasound-Assisted Synthesis

The application of ultrasound energy to chemical reactions, known as sonochemistry, offers a powerful tool for enhancing reaction rates and yields. This technique relies on acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. mdpi.com The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive radical species and increased molecular collision, thereby accelerating the reaction. researchgate.net

In the context of synthesizing this compound, ultrasound irradiation can be applied to the Mannich reaction, which involves the aminomethylation of the acidic C-H bond of a phenol. nih.govnih.gov The conventional synthesis would involve reacting Ethyl 4-hydroxybenzoate with formaldehyde and a suitable amine. Under sonochemical conditions, this three-component condensation is expected to proceed more rapidly and under milder temperature conditions than traditional thermal methods. mdpi.com The high-energy environment created by cavitation can accelerate the formation of the key electrophilic iminium ion intermediate and promote its subsequent attack on the electron-rich phenol ring. researchgate.net

Studies on other phenolic systems have demonstrated that ultrasound can significantly reduce reaction times and improve efficiency. nih.govnih.gov For the synthesis of this compound, this translates to potential benefits such as lower energy consumption, faster throughput, and potentially higher purity of the crude product due to the reduction of side reactions associated with prolonged heating.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis


ParameterConventional Thermal MethodUltrasound-Assisted Method
Energy SourceDirect Heating (e.g., oil bath)High-Frequency Sound Waves (20 kHz - 1 MHz)
MechanismThermal energy transferAcoustic Cavitation
Reaction TimeTypically several hoursPotentially minutes to a few hours
Reaction TemperatureOften elevatedCan often be performed at room temperature
Expected YieldVariableOften improved

Atom Economy and Waste Minimization in Aminomethylation

From a green chemistry perspective, the efficiency of a synthetic route is critically evaluated by its atom economy, a concept that measures the proportion of reactant atoms incorporated into the final desired product. researchgate.net The aminomethylation of Ethyl 4-hydroxybenzoate via the Mannich reaction is a condensation reaction, which inherently has an atom economy of less than 100% due to the formation of a byproduct, in this case, water. wikipedia.org

The reaction can be represented as: C₉H₁₀O₃ (Ethyl 4-hydroxybenzoate) + CH₂O (Formaldehyde) + C₂H₇N (Dimethylamine) → C₁₂H₁₇NO₃ (Product) + H₂O

The atom economy is calculated as: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of Ethyl 3-((dimethylamino)methyl)-4-hydroxybenzoate

This data is illustrative of a reaction that is first-order with respect to both the phenol and the iminium ion.

Post-Synthetic Purification and Isolation Techniques for High Purity Standards

Achieving high purity is essential for the characterization and subsequent use of this compound. A multi-step purification protocol is typically employed following the synthesis.

Workup and Extraction: The initial step after the reaction is complete involves neutralizing the reaction mixture. Since the product is a Mannich base (an amino derivative), it can be protonated in acid or exist as a free base. The unreacted starting material, Ethyl 4-hydroxybenzoate, is phenolic and thus acidic. The crude mixture can be treated with a basic solution, such as aqueous sodium bicarbonate, to deprotonate the unreacted phenol, allowing it to be removed by washing with water. The organic product can then be extracted into an appropriate solvent like ethyl acetate. weebly.com

Column Chromatography: For rigorous purification, column chromatography is a standard and effective technique. researchgate.netbrunel.ac.ukThe crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate), is passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure product. rsc.org

Crystallization: The final step to obtain a high-purity, crystalline solid is recrystallization. googleapis.comresearchgate.netThe purified product from chromatography is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective crystallization. For phenolic compounds, melt crystallization is an alternative high-purity technique that avoids solvents altogether. google.comTable 4: Summary of Purification Techniques

Single Crystal X-ray Diffraction Analysis of Solid-State Molecular Architecture

No single crystal X-ray diffraction studies for this compound have been found in published literature or crystallographic databases. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms in the solid state. Without a solved crystal structure, the following subsections cannot be addressed.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles is derived directly from the results of single crystal X-ray diffraction experiments. As no such study is publicly available for this specific compound, a data table of these geometric parameters cannot be generated.

Analysis of Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Understanding the supramolecular assembly, including the identification and characterization of hydrogen bonds and other non-covalent interactions like π-π stacking, is contingent upon having crystal structure data. The absence of this data for this compound prevents any discussion of its crystal packing motifs.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires a crystallographic information file (CIF) from an X-ray diffraction study as input. Since no crystal structure has been reported, a Hirshfeld surface analysis cannot be performed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

While basic predicted NMR spectra may be available from some databases, detailed experimental high-resolution 1D and 2D NMR studies for this compound have not been located in the scientific literature. Such studies are necessary for the complete and unambiguous assignment of all proton and carbon signals and for providing insight into the molecule's conformation in solution.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

A complete assignment of the ¹H and ¹³C NMR spectra requires a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY). Published data from these experiments for this compound are not available. Consequently, a data table of chemical shifts and correlations cannot be accurately compiled.

Dynamic NMR for Rotational Barriers and Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of intramolecular processes, such as bond rotation and conformational changes. A search of the literature did not yield any dynamic NMR studies focused on this compound. Therefore, information regarding its rotational energy barriers and conformational equilibria is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and providing a unique "fingerprint" of a molecule's vibrational modes. stenutz.eumsu.edu The spectra are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

For this compound, the spectrum is expected to be rich and complex due to its various functional groups. The principal vibrational modes can be assigned to specific stretching and bending motions within the molecule. The phenolic hydroxyl (O-H) and the primary amine (N-H) groups are particularly noteworthy, as their stretching frequencies are sensitive to hydrogen bonding. The strong carbonyl (C=O) stretch of the ester group is also a prominent feature. Aromatic ring vibrations provide information about the substitution pattern.

While a dedicated experimental spectrum for this specific molecule is not widely published, a detailed prediction of its characteristic vibrational bands can be compiled based on data from analogous compounds such as ethyl 3-hydroxybenzoate, ethyl 4-aminobenzoate, and general spectroscopic correlation tables. nist.govresearchgate.netlibretexts.org

Predicted Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Notes
3500-3200 O-H Stretch Phenolic Hydroxyl Broad band, position and shape are highly sensitive to hydrogen bonding.
3400-3250 N-H Stretch Primary Amine Typically appears as two bands (symmetric and asymmetric stretching).
3100-3000 C-H Stretch Aromatic Ring Multiple weak to medium bands characteristic of benzene derivatives. vscht.cz
2980-2850 C-H Stretch Aliphatic (Ethyl & Methylene) Symmetric and asymmetric stretches of CH₃ and CH₂ groups.
1720-1680 C=O Stretch Ester Carbonyl Strong, sharp absorption. Position can be influenced by conjugation and H-bonding. vscht.cz
1620-1580 N-H Bend Primary Amine Scissoring vibration, can overlap with aromatic ring modes.
1610-1450 C=C Stretch Aromatic Ring Multiple bands characteristic of the benzene ring skeleton.
1300-1200 C-O Stretch Ester & Phenol Strong band associated with the stretching of the C-O single bonds.
1200-1000 C-N Stretch Aminomethyl Typically a medium to weak absorption.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique confirms the molecular formula and can elucidate structural features through the analysis of fragmentation patterns generated via tandem mass spectrometry (MS/MS).

The molecular formula for this compound is C₁₀H₁₃NO₃. The calculated monoisotopic mass allows for its unambiguous identification in complex mixtures.

Calculated Elemental Composition:

Molecular Formula: C₁₀H₁₃NO₃

Monoisotopic Mass: 195.08954 Da

Upon ionization, typically through electrospray ionization (ESI), the molecule will form a protonated molecular ion [M+H]⁺ at m/z 196.0968. Subsequent fragmentation of this ion in the mass spectrometer provides structural information. The fragmentation pathways for benzoate esters are well-established and often involve initial cleavages at the ester group. pharmacy180.comchegg.com For this specific molecule, additional fragmentation is expected at the aminomethyl substituent.

Plausible Fragmentation Pathways and Major Fragment Ions

m/z (Proposed) Ion Structure / Neutral Loss Fragmentation Pathway Description
196.0968 [M+H]⁺ Protonated parent molecule.
167.0549 [M+H - CH₂NH₂]⁺ Loss of the aminomethyl group as amino-methanimine via cleavage of the benzylic C-C bond.
151.0757 [M+H - C₂H₅OH]⁺ Loss of a neutral ethanol molecule from the ester group.
150.0679 [M+H - H₂O - C₂H₄]⁺ Loss of water from the hydroxyl group followed by loss of ethylene (B1197577) from the ethyl ester (McLafferty rearrangement).
123.0441 [M+H - C₂H₅OH - CO]⁺ Subsequent loss of carbon monoxide from the m/z 151 fragment.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms and the presence of the key functional groups, providing a high degree of confidence in the structural assignment.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity (if applicable to derivatives)

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images.

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Consequently, it does not exhibit a circular dichroism spectrum and is considered "CD silent."

This technique would become highly relevant and powerful if a chiral center were introduced into the molecule. For instance, if the primary amine of the aminomethyl group were used to form a derivative with a chiral acid, or if a chiral substituent were introduced elsewhere in the molecule, the resulting diastereomers or enantiomers would have distinct CD spectra. nih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration and assess the enantiomeric purity of the chiral derivative, often aided by quantum-chemical calculations. nih.gov

Reactivity Predictions and Mechanistic Insights via Computational MethodsNo published data is available.

Transition State Analysis for Model Reactions

In the study of this compound, transition state analysis for model reactions would be a critical computational tool. This analysis is employed to understand the kinetics and mechanisms of reactions involving the compound, such as its synthesis, degradation, or metabolic transformation. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a proposed reaction.

The process involves identifying the structures of the reactants, products, and the transition state—the highest energy point along the reaction coordinate. By calculating the energy barrier (activation energy) between the reactants and the transition state, the reaction rate can be predicted. Furthermore, analysis of the transition state's geometry and vibrational frequencies can confirm the nature of the reaction pathway. For instance, a single imaginary frequency in the vibrational analysis corresponds to the motion along the reaction coordinate, confirming a true transition state. This level of analysis provides deep insights into the electronic and structural changes that occur during a chemical transformation involving this compound.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). These studies are fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Binding Affinity Prediction and Interaction Hotspots

Once a docking simulation is performed, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. These scores help in ranking different potential ligands or different binding poses of the same ligand.

Interaction hotspots are specific regions within the protein's binding site that contribute most significantly to the binding energy. By analyzing the docked pose of this compound, researchers could identify key amino acid residues that form crucial interactions with the ligand. These hotspots, which may involve residues that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions, are critical for molecular recognition and are often the focus of efforts to optimize the ligand's structure for improved potency and selectivity.

Table 1: Theoretical Binding Affinity Data for this compound with a Hypothetical Target This table is illustrative and not based on published experimental data.

Docking Program Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hotspots)
AutoDock Vina Hypothetical Kinase A -7.5 ASP-145, LYS-72, PHE-80
Schrödinger Glide Hypothetical Kinase A -8.2 ASP-145, LYS-72, TYR-82

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the intermolecular forces between this compound and its target protein is essential for understanding the nature of the binding.

Hydrogen Bonding: The aminomethyl and hydroxyl groups on the ligand are potent hydrogen bond donors and acceptors. The carbonyl group of the ester is a hydrogen bond acceptor. Docking analysis would precisely map these groups to complementary amino acid residues in the binding pocket (e.g., aspartic acid, glutamine, serine). The number, distance, and geometry of these hydrogen bonds are critical determinants of binding specificity and affinity.

Table 2: Theoretical Interaction Analysis for this compound This table is illustrative and not based on published experimental data.

Interaction Type Ligand Group Involved Potential Interacting Residues
Hydrogen Bond (Donor) Hydroxyl (-OH), Amino (-NH2) ASP, GLU, SER
Hydrogen Bond (Acceptor) Hydroxyl (-OH), Carbonyl (C=O) LYS, ARG, GLN
Pi-Pi Stacking Benzene Ring PHE, TYR, TRP

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Features

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model, once developed and validated, can be used to predict the activity of new, unsynthesized compounds.

Descriptor Calculation and Selection for Predictive Models

The first step in QSAR modeling is to represent the chemical structure of this compound and its analogues numerically using molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges. researchgate.net

From a large pool of calculated descriptors, a subset must be selected to build the model. This is a crucial step to avoid overfitting and to create a robust and interpretable model. Techniques like genetic algorithms or stepwise regression are often used to select the most relevant descriptors that have a strong correlation with biological activity. nih.gov

Model Development and Validation Methodologies (Theoretical)

With a set of compounds and their selected descriptors, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest. nih.gov

The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal robustness and stability. A high q² value indicates a reliable model.

External Validation: The model's ability to predict the activity of an external test set of compounds (not used during model development) is the ultimate test of its predictive power. nih.gov The predictive performance is often measured by the predicted correlation coefficient (R²_pred).

Applicability Domain: A crucial component of any QSAR model is defining its applicability domain. This defines the chemical space in which the model can make reliable predictions. Any new compound that falls outside this domain may not be predicted accurately.

Functional Group Interconversions and Selective Modifications

The presence of three reactive centers on the this compound scaffold necessitates careful control of reaction conditions to achieve selective modification. Strategic manipulation of these functional groups is crucial for developing targeted analogues.

Reactions of the Aminomethyl Group (e.g., Acylation, Alkylation)

The primary aminomethyl group is a key site for derivatization due to its nucleophilic character. Standard reactions such as acylation and alkylation can be employed to introduce a variety of substituents, thereby modifying the compound's steric and electronic properties.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is generally selective for the more nucleophilic amine over the phenolic hydroxyl group.

Alkylation: N-alkylation of the aminomethyl group can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products. google.comfudan.edu.cn A more selective method involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced (e.g., with sodium borohydride) to yield the desired secondary or tertiary amine. researchgate.net This one-pot reaction provides excellent yields for selective N-alkylation. umich.edu

Reaction TypeTypical ReagentsResulting Functional Group
AcylationAcyl Chloride (R-COCl), Base (e.g., Pyridine)Amide
AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary/Tertiary Amine

Transformations of the Hydroxyl and Ester Moieties (e.g., Etherification, Hydrolysis, Transesterification)

The phenolic hydroxyl and ethyl ester groups provide additional avenues for modification, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.

Etherification: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.org This reaction involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org To prevent competing N-alkylation, the amine group can be temporarily protected, for example, by forming an imine with benzaldehyde. researchgate.netumich.edu

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. wikipedia.orglibretexts.org Basic hydrolysis, often termed saponification, is typically preferred as it is an irreversible process that goes to completion. wikipedia.orgchemguide.co.uk It involves heating the ester with an aqueous base like sodium hydroxide. chemguide.co.uk Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process requiring a large excess of water to drive the reaction forward. chemguide.co.ukcommonorganicchemistry.com

Transesterification: This process converts the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. ucla.edulibretexts.org Using a large excess of the new alcohol shifts the equilibrium toward the desired product. ucla.edu This method is useful for creating a series of ester analogues (e.g., methyl, propyl, butyl esters) from a single precursor.

Functional GroupReaction TypeTypical ReagentsResulting Functional Group
HydroxylEtherificationAlkyl Halide (R-X), Base (e.g., K₂CO₃)Ether
EsterHydrolysis (Basic)Aqueous Base (e.g., NaOH), HeatCarboxylate Salt
EsterHydrolysis (Acidic)Aqueous Acid (e.g., H₂SO₄), HeatCarboxylic Acid
EsterTransesterificationAlcohol (R-OH), Acid/Base CatalystNew Ester

Synthesis of Structure-Activity Relationship (SAR) Analogues and Homologues

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to identify which parts of a molecule are crucial for its biological activity. drugdesign.orgpatsnap.com By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore. mdpi.com

Modification of the Aromatic Ring Substituents

The aromatic ring of the scaffold can be modified to explore the impact of electronic and steric factors on activity. Introducing new substituents can alter the molecule's interaction with biological targets.

Electrophilic Aromatic Substitution: Standard reactions such as halogenation, nitration, or Friedel-Crafts acylation can introduce substituents onto the benzene ring. The regioselectivity of these reactions is directed by the existing groups. The powerful activating and ortho-, para-directing effects of the hydroxyl group would likely dominate, directing incoming electrophiles primarily to the position ortho to the hydroxyl group (C5 position).

Synthesis from Substituted Precursors: A more controlled approach involves starting the synthesis from an already substituted 4-hydroxybenzoic acid derivative. nih.govresearchgate.netresearchgate.net For instance, beginning with 3,5-dihalo-4-hydroxybenzoic acid methyl esters allows for the synthesis of analogues with specific substitution patterns that might be inaccessible through direct substitution. researchgate.net SAR studies on other bioactive molecules have shown that aromatic substitution, such as with chloro groups, can lead to potent anti-inflammatory agents. nih.gov

Variations in the Amine and Ester Functional Groups

Modifying the amine and ester functionalities is a common strategy in SAR studies to probe their roles in target binding, whether as hydrogen bond donors/acceptors or as sites for ionic interactions. estranky.skscribd.com

Amine Group Variations: The primary amine can be converted to secondary and tertiary amines or amides, as described in section 5.1.1. This alters its hydrogen bonding capacity and basicity. For example, a primary amine can act as both a hydrogen bond donor and acceptor, while a tertiary amine can only be an acceptor. estranky.sk Studies on related 6-(aminomethylphenoxy)benzoxaborole derivatives have demonstrated that such modifications significantly influence anti-inflammatory activity. nih.gov

Ester Group Variations: The ester group can be varied to modulate properties like cell permeability and metabolic stability. Changing the alkyl chain length (e.g., methyl, propyl, butyl) can affect lipophilicity. Furthermore, replacing the ester with a more metabolically stable amide group is a common bioisosteric replacement strategy in drug design. acs.org The synthesis of various 4-hydroxybenzoic acid derivatives, including different esters and the corresponding hydrazide, highlights the chemical accessibility of these analogues. chemmethod.comchemmethod.com

Original GroupModification StrategyExample Analogue GroupPotential SAR Impact
-CH₂NH₂ (Primary Amine)N-Alkylation-CH₂NHCH₃ (Secondary Amine)Altered H-bonding, basicity
-CH₂NH₂ (Primary Amine)N-Acylation-CH₂NHCOCH₃ (Amide)Removed basicity, altered H-bonding
-COOCH₂CH₃ (Ethyl Ester)Transesterification-COOCH₃ (Methyl Ester)Altered lipophilicity, hydrolysis rate
-COOCH₂CH₃ (Ethyl Ester)Aminolysis (via acid)-CONH₂ (Primary Amide)Increased metabolic stability, H-bonding
Aromatic Ring (H at C5)HalogenationCl at C5Altered electronics and lipophilicity

Scaffold Hybridization and Incorporation into Complex Molecular Architectures

The this compound structure is a valuable building block for creating more complex molecules through scaffold hybridization. mdpi.com This strategy involves combining two or more distinct pharmacophoric scaffolds into a single hybrid molecule, which may lead to compounds with improved affinity, selectivity, or a multi-target profile. nih.govacs.orgmdpi.com

Aminobenzoic acid derivatives are well-established precursors for the synthesis of various heterocyclic systems. For example, the core scaffold can be incorporated into a benzimidazole (B57391) ring system. This is typically achieved through the condensation of an ortho-phenylenediamine with the carboxylic acid moiety of the scaffold (after hydrolysis of the ester). tuiasi.rosemanticscholar.orgresearchgate.netnih.govnih.gov The resulting benzimidazole derivative merges the features of the original scaffold with a new heterocyclic core known for its broad range of biological activities. tuiasi.rosemanticscholar.orgnih.govnih.gov

The trifunctional nature of the scaffold allows for its use as a versatile linker in constructing bitopic or hybrid ligands. For instance, the amine could be coupled to one pharmacophore while the phenolic hydroxyl or the carboxylate group is linked to a second, creating a novel and potentially complex chemical entity designed to interact with multiple targets or binding sites simultaneously. nih.govacs.org

Investigation of Polymerization or Material Integration Potential

This compound possesses a unique combination of functional groups—a primary amine, a phenolic hydroxyl group, and an ethyl ester—that makes it a versatile candidate for various polymerization and material integration strategies. The strategic placement of these groups on the benzene ring allows for its potential use as a monomer in several types of polymer synthesis or as a functional additive to modify the properties of existing polymer systems.

Potential as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, arising from its reactive amine and hydroxyl groups, opens up possibilities for its use in the synthesis of high-performance polymers.

The presence of both an amino group and an ester group (which can be hydrolyzed to a carboxylic acid) makes this compound a potential AB-type monomer for the synthesis of polyamides. The amino group of one monomer could react with the activated carboxyl group of another to form an amide linkage, leading to the formation of a polyamide chain. Such aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. The synthesis of polyamides can be achieved through various condensation polymerization techniques.

Furthermore, the molecule can be utilized in the synthesis of poly(ester-amide)s. These polymers incorporate both ester and amide linkages in their backbone, offering a tunable balance of properties between polyesters and polyamides, such as controlled biodegradability and good mechanical performance. The synthesis of poly(ester-amide)s can be carried out through methods like interfacial polycondensation.

This compound is a suitable precursor for the synthesis of benzoxazine (B1645224) monomers. Benzoxazines are a class of thermosetting phenolic resins that polymerize via a ring-opening mechanism upon heating, exhibiting near-zero shrinkage and high thermal stability. The synthesis of a benzoxazine monomer would involve the reaction of the phenolic hydroxyl group and the primary amine of this compound with an aldehyde, typically formaldehyde. The resulting monomer can then undergo thermally initiated ring-opening polymerization to form a highly cross-linked polybenzoxazine network. This process is attractive due to the molecular design flexibility and the excellent properties of the resulting polymers.

The general reaction scheme for the formation of a benzoxazine monomer from a phenol, a primary amine, and formaldehyde is well-established. In the case of this compound, an intramolecular reaction could potentially occur, or it could be reacted with another aldehyde to form a polymerizable monomer.

Role as a Curing Agent or Functional Additive

Beyond its potential as a primary monomer, this compound can be integrated into existing polymer systems to impart specific functionalities.

The primary amine group in this compound makes it a candidate as a curing agent (hardener) for epoxy resins. The amine hydrogens can react with the epoxide rings of the epoxy resin in a polyaddition reaction, leading to a cross-linked thermoset polymer. The aromatic structure of the molecule would likely contribute to enhanced thermal and mechanical properties of the cured epoxy system. The selection of amine curing agents is a critical factor in determining the final properties of the epoxy resin.

Table 1: Potential Polymerization and Integration Strategies for this compound

StrategyReactive Functional GroupsResulting Polymer/MaterialPotential Properties
Polyamide SynthesisAmino group, Carboxyl group (from ester hydrolysis)Aromatic PolyamideHigh thermal stability, high mechanical strength
Poly(ester-amide) SynthesisAmino group, Hydroxyl group, Ester groupPoly(ester-amide)Tunable mechanical properties, potential biodegradability
Benzoxazine Resin FormationAmino group, Phenolic hydroxyl groupPolybenzoxazineHigh thermal stability, near-zero shrinkage, good mechanical properties
Epoxy Resin CuringPrimary amine groupCross-linked Epoxy ThermosetEnhanced thermal stability, good mechanical properties

This compound could also be explored as a functional additive. For instance, it could be incorporated into polymer matrices to enhance properties such as UV resistance, due to its phenolic structure, or to act as a compatibilizer in polymer blends. Its ability to form hydrogen bonds via the amine and hydroxyl groups could improve interfacial adhesion in fiber-reinforced composites.

Mechanistic Investigations of Biological Interactions in Defined Systems

Enzyme Modulation and Inhibition Mechanisms in vitro

No studies detailing the kinetic characterization, molecular basis of inhibition or activation, or specific enzyme targets for Ethyl 3-(aminomethyl)-4-hydroxybenzoate were found.

Kinetic Characterization of Enzyme-Ligand Interactions

Information unavailable.

Molecular Basis of Enzyme Inhibition or Activation

Information unavailable.

Identification of Specific Enzyme Targets and Pathways (e.g., Prolyl Hydroxylase, Alpha-Glucosidase)

Information unavailable.

Receptor Binding and Signaling Pathway Modulation in vitro

No research was identified concerning the receptor binding affinity, selectivity, or modulation of intracellular signaling cascades by this compound.

Ligand-Receptor Affinity and Selectivity Studies (e.g., Tyrosine Kinase Receptors)

Information unavailable.

Intracellular Signaling Cascade Analysis in Cell-Free Systems

Information unavailable.

Mechanistic Insights into the Biological Activity of this compound Elusive

Initial investigations into the biological interactions of this compound have revealed a significant gap in the currently available scientific literature. As of the latest searches, specific studies detailing the cellular and in vivo mechanisms of this particular compound are not publicly accessible.

Consequently, a detailed analysis of its effects on cellular processes such as cell cycle progression, induction of programmed cell death, and modulation of gene and protein expression in established cell lines remains to be elucidated. Furthermore, information regarding its intracellular localization, uptake mechanisms, and any in vivo mechanistic studies, including biomarker identification and pharmacodynamic endpoints in animal models, is not available in the reviewed scientific databases.

In Vivo Mechanistic Studies in Animal Models (Focus on molecular and cellular events, not efficacy or safety)

Pathway Analysis in Specific Tissues or Organs

Currently, there is a notable lack of published research specifically detailing the pathway analysis of this compound in specific tissues or organs. However, insights can be drawn from studies on structurally related compounds, such as 4-hydroxybenzoic acid (4-HBA). In various organisms, 4-HBA is known to be metabolized and funneled into central metabolic pathways. For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, 4-HBA is hydroxylated to form protocatechuate. This intermediate is then cleaved and directed into the tricarboxylic acid (TCA) cycle through different branches of the β-ketoadipate or protocatechuate meta-cleavage pathways. mdpi.com This suggests that analogous hydroxybenzoate compounds could potentially be processed through similar metabolic routes in various tissues, although tissue-specific enzymatic activities would ultimately determine the precise metabolic fate.

The study of drug-protein interactions and their subsequent effects on biological pathways is a crucial aspect of understanding a compound's effect. Computational methods that map these interactions can help identify tissue-specific pathways that might be modulated by a compound. nih.gov Such analyses, while not yet applied to this compound, represent a viable strategy for future research to predict its tissue-specific biological activities and potential side effects. The genetic features of drug target genes within specific tissues can also inform the prediction of such effects. nih.gov

Histopathological Examination for Cellular Changes and Tissue Response

As of the current scientific literature, there are no available studies that have conducted a histopathological examination of tissues following exposure to this compound. Therefore, information regarding cellular changes and specific tissue responses to this compound is not available. Histopathological analysis is a critical step in toxicological and pharmacological assessments, as it provides direct evidence of a compound's effect on cellular and tissue architecture. Such studies would be necessary to determine the safety and specific biological impact of this compound in vivo.

Structure-Activity Relationship Studies Focused on Mechanistic Biological Activity

While specific structure-activity relationship (SAR) studies focusing on the mechanistic biological activity of this compound are not extensively documented, general principles can be inferred from research on related aminobenzoate and hydroxybenzoate derivatives. The biological activity of such compounds is highly dependent on the nature and position of substituents on the aromatic ring. nih.govnih.gov

For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the substitution pattern on the phenyl rings led to significant changes in their inhibitory potency against 12-lipoxygenase. nih.gov Similarly, for small-molecule inhibitors of the PD-1/PD-L1 interaction, the introduction of lipophilic substituents on the phenyl rings improved binding affinities. nih.gov

The relative positions of the aminomethyl and hydroxyl groups are also critical. For example, studies on aminobenzoic acid derivatives have shown that the geometry of these molecules can affect their ability to interact with biological targets like the ribosome. acs.org

Below is a table summarizing the effects of different functional groups on the biological activity of related small molecules, which may provide some insight into the potential SAR of this compound.

Functional Group ModificationGeneral Effect on Biological Activity of Related CompoundsReference
Introduction of lipophilic substituentsImproved binding affinities to target proteins. nih.gov
Halogenation of the phenyl ringCan significantly improve inhibitory activity against enzymes like aromatase. nih.gov
Position of amino and carboxyl groupsAffects the compound's geometry and ability to interact with biological targets. acs.org
Ester chain lengthAffects antimicrobial activity and water solubility. rivm.nl

It is important to emphasize that these are general principles derived from related but distinct chemical entities. Dedicated SAR studies on this compound and its close analogues are necessary to elucidate the precise structural requirements for its mechanistic biological activity.

Advanced Analytical Methodologies for Research and Quantification

Quantitative Spectrometric Methods for Research Sample Analysis

Spectrometric methods, particularly when coupled with chromatography, provide exceptional sensitivity and selectivity for the quantification of analytes, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of organic molecules in complex samples. rsc.org The technique couples the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. For trace analysis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate, an LC-MS/MS system operating with an electrospray ionization (ESI) source in positive ion mode would be highly effective, as the aminomethyl group is readily protonated. mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. In the first quadrupole, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity by filtering out background noise. scielo.br This methodology is crucial for determining minute quantities of the compound in research samples. researchgate.net

The table below illustrates hypothetical MRM parameters for the quantification of this compound.

ParameterValueDescription
Ionization ModeElectrospray Ionization (ESI), PositiveGenerates charged ions from the analyte; positive mode is suitable for the basic amine group.
Precursor Ion ([M+H]+)m/z 196.1The mass-to-charge ratio of the protonated parent molecule (C9H11NO3, MW: 195.19).
Product Ion 1 (Quantifier)Hypothetical m/z 149.1A specific, abundant fragment ion used for quantification, potentially corresponding to the loss of the ethyl group and water.
Product Ion 2 (Qualifier)Hypothetical m/z 121.1A second fragment ion used for confirmation. The ratio of quantifier to qualifier must be constant.
Collision EnergyOptimized Value (e.g., 15-25 eV)The energy applied to induce fragmentation of the precursor ion. mdpi.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and some non-metals at ultra-trace levels, down to parts-per-trillion (ppt). taylorfrancis.com This method is not used to analyze the organic compound itself, but rather to quantify inorganic impurities within the sample. nih.gov

The relevance of ICP-MS in the context of this compound arises if metal-based catalysts (e.g., Palladium, Platinum, Nickel) are used during its synthesis. Regulatory guidelines often impose strict limits on the residual amounts of these potentially toxic metals in chemical products. To perform the analysis, the organic sample must first be digested, typically using strong acids and microwave heating, to break down the organic matrix and solubilize the metals. pcdn.co The resulting solution is then introduced into the ICP-MS, where a high-temperature argon plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer. analytik-jena.comresearchgate.net This ensures the final compound meets the required purity standards regarding elemental contaminants. nih.gov

The following table lists some common metallic catalysts and their typical detection limits using ICP-MS.

Metal CatalystTypical Limit of Quantification (LOQ)
Palladium (Pd)~0.1 µg/kg
Platinum (Pt)~0.1 µg/kg
Nickel (Ni)~1 µg/kg
Rhodium (Rh)~0.05 µg/kg
Ruthenium (Ru)~0.1 µg/kg

LOQ values are approximate and can vary based on instrument, matrix, and method. nih.gov

Electrochemical and Other Advanced Detection Methods

Consequently, data regarding electrode materials, detection limits, linear ranges, or other performance characteristics of analytical methods for this compound are not available. Research in this specific area may be limited, or the compound may be analyzed using more general methods that are not individually published. Without available research findings, a detailed discussion and data presentation for this specific topic cannot be provided.

Future Research Trajectories and Unexplored Avenues for Ethyl 3 Aminomethyl 4 Hydroxybenzoate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. For Ethyl 3-(aminomethyl)-4-hydroxybenzoate, AI and machine learning (ML) can significantly accelerate the exploration of its potential. Generative models can design novel analogs with potentially enhanced properties by modifying its core structure.

Predictive algorithms can be trained on datasets of similar phenolic and aminobenzoic compounds to forecast the biological activities, physicochemical properties, and potential toxicities of newly designed derivatives. This in silico screening process allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving considerable time and resources. Techniques like quantitative structure-activity relationship (QSAR) modeling, powered by ML, can elucidate the specific structural features of the molecule that are crucial for its activity.

Table 1: Potential AI/ML Applications in this compound Research

AI/ML TechniqueApplication AreaPotential Outcome
Generative Adversarial Networks (GANs)Novel Compound DesignGeneration of unique molecular structures based on the this compound scaffold with optimized properties.
Deep Neural Networks (DNNs)Activity PredictionHigh-throughput virtual screening to predict bioactivity against various targets (e.g., enzymes, receptors).
Support Vector Machines (SVM)QSAR ModelingIdentification of key structural motifs responsible for desired biological or material properties.
Natural Language Processing (NLP)Literature AnalysisAutomated extraction and synthesis of knowledge from vast scientific literature on related compounds to identify research gaps.

Discovery of Novel Synthetic Routes and Sustainable Production Methods

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. Biocatalysis, utilizing enzymes or whole microorganisms, presents a "greener" alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The exploration of novel catalysts, such as heteropoly acids, has already shown success in the synthesis of other hydroxybenzoate esters and could be adapted for this specific compound.

Furthermore, the principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste, will be central to developing sustainable production methods. Flow chemistry, where reactions are run in continuous-flow reactors, could offer improved yield, safety, and scalability compared to traditional batch processing.

Deeper Exploration of Specific Molecular Targets and Biological Pathways

While the precise biological activities of this compound are not extensively documented, its structural similarity to other bioactive compounds suggests significant potential. Derivatives of p-hydroxybenzoic acid (parabens) are well-known for their antimicrobial and antifungal properties. researchgate.netnih.govglobalresearchonline.netnih.govnih.gov Similarly, various aminobenzoic acid derivatives have shown a range of therapeutic potentials, including antibacterial and antifungal activities. nih.gov

Future research should employ high-throughput screening and molecular docking studies to identify specific biological targets. Investigating its effect on pathways like the PI3K/Akt, MAPK3, and STAT3 signaling pathways, which are influenced by other hydroxybenzoic acids, could be a fruitful starting point. nih.gov Determining whether the compound can act as an enzyme inhibitor or a receptor agonist/antagonist will be crucial in defining its potential pharmacological applications.

Development of Functional Materials and Nanotechnological Applications

The unique chemical structure of this compound, featuring an aromatic ring with amine, hydroxyl, and ester functional groups, makes it an attractive building block for novel materials. Aminobenzoic acids can undergo polymerization to form short-chain conducting polymers. researchgate.netuss.cl This suggests that derivatives of this compound could be investigated as monomers for creating new electroactive polymers with tailored properties.

In the realm of nanotechnology, the amine group provides a reactive handle for conjugating the molecule to the surface of nanoparticles, creating functionalized nanomaterials. google.comnih.govamidbiosciences.com Such materials could have applications in targeted drug delivery or as nanoantioxidants. researchgate.net Furthermore, inspired by the development of antimicrobial polymers from other hydroxybenzoates, this compound could be incorporated into copolymers, for example with lactide, to create biodegradable and antimicrobial materials for biomedical applications like tissue engineering or 3D printing. digitellinc.comacs.org

Table 2: Potential Material and Nanotechnology Applications

Application AreaRationalePotential Product/System
Conducting PolymersThe aminobenzoic acid moiety can be electropolymerized. researchgate.netuss.clDevelopment of novel sensors or electronic materials.
Antimicrobial MaterialsHydroxybenzoate and aminobenzoic structures often exhibit antimicrobial activity. researchgate.netdigitellinc.comBio-sourced antimicrobial polymers for medical devices or food packaging.
Nanoparticle FunctionalizationThe amine group allows for covalent attachment to nanoparticle surfaces. google.comamidbiosciences.comTargeted drug delivery systems, imaging contrast agents, or nanoantioxidants.
PEGylation ReagentAminobenzoic acid esters can be used to modify therapeutic proteins. rsc.orgCreation of protein-drug conjugates with improved therapeutic properties.

Interdisciplinary Collaborations for Translational Research (non-clinical focus)

Realizing the full potential of this compound will require synergistic collaborations across multiple scientific disciplines. A non-clinical translational research approach would focus on moving fundamental discoveries from the laboratory toward practical applications in materials science and biotechnology.

Chemists will be needed to devise novel synthetic routes and create libraries of derivatives. Computational scientists can then use AI to predict the properties of these new molecules. Biologists can screen these compounds for various activities, such as antimicrobial efficacy or enzyme inhibition. Finally, materials scientists and engineers could incorporate the most promising candidates into new polymers, coatings, or nanodevices. This collaborative ecosystem is essential for translating basic chemical knowledge into innovative, real-world solutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(aminomethyl)-4-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 3-(aminomethyl)-4-hydroxybenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include protecting-group strategies for the aminomethyl and hydroxyl groups to avoid side reactions. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:3 molar ratio of acid to ethanol). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation employs spectroscopic techniques:

  • NMR : 1H^1H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm). The aminomethyl group (CH₂NH₂) appears as a singlet at δ 3.2–3.5 ppm.
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O ester) are diagnostic.
  • Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak (m/z 209.2) .

Q. What protocols ensure the stability of this compound during storage?

  • Methodological Answer : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the ester group or oxidation of the aminomethyl moiety. Stability assays (HPLC monitoring over 6 months) show <5% degradation under these conditions. Avoid exposure to light or humidity .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate these interactions?

  • Methodological Answer : The compound’s aminomethyl and hydroxyl groups facilitate hydrogen bonding with enzymes (e.g., tyrosine kinases or cytochrome P450 isoforms). In vitro assays using recombinant enzymes (IC₅₀ determination via fluorescence polarization) and cellular models (e.g., MCF-7 breast cancer cells for proliferation assays) are recommended. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Effects : Fluorination at the 3-position (as in Ethyl 3-fluoro-4-hydroxybenzoate) increases lipophilicity and membrane permeability, enhancing antimicrobial activity.
  • Aminomethyl Group : Replacement with a bulkier cyclohexyloxy group (e.g., Ethyl 3-amino-4-(cyclohexyloxy)benzoate) alters steric interactions, reducing enzymatic degradation but increasing cytotoxicity.
    SAR studies require iterative synthesis, in vitro bioassays, and computational modeling (DFT for electronic effects) .

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions in activity (e.g., reported anticancer vs. pro-inflammatory effects) often stem from assay conditions. Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate dose-response curves (1–100 µM) across multiple replicates.
  • Cross-reference with structurally analogous compounds (e.g., Ethyl 4-hydroxybenzoate derivatives) to isolate substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.